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Compound of Interest

N'-(2-chlorophenyl)-N-
Compound Name:
methyloxamide

cat. No.: B2388600

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N'-(2-chlorophenyl)-N-methyloxamide is not well-documented in
publicly available scientific literature. Therefore, this guide provides predicted physicochemical
properties and generalized experimental protocols based on the principles of organic chemistry
and data from structurally related compounds.

Introduction

N'-(2-chlorophenyl)-N-methyloxamide is an organic compound featuring a core oxamide
structure. This scaffold is of interest in medicinal chemistry due to its ability to form multiple
hydrogen bonds, potentially interacting with biological targets. The structure incorporates a 2-
chlorophenyl group, which can influence lipophilicity and metabolic stability, and an N-methyl
group. This guide outlines the predicted physicochemical characteristics, a plausible synthetic
route, analytical methods for characterization, and a hypothetical biological context for this
compound.

Chemical Structure and Identifiers

o |[UPAC Name: N1-(2-chlorophenyl)-N2-methylethanediamide

e Molecular Formula: CoHoCIN202
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» Molecular Weight: 212.63 g/mol

e Canonical SMILES: CNCC(=O)NC1=CC=CC=C1ClI

e InChl Key: Based on the structure, a unique InChl key would be generated upon synthesis

and registration.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for N'-(2-

chlorophenyl)-N-methyloxamide. These values are estimations derived from computational

models and comparison with analogous structures.

Property Predicted Value Notes
] ] Estimated based on similar N-
Melting Point 120-140 °C )
aryl amides.
N ) High due to hydrogen bonding
Boiling Point > 300 °C (decomposes) )
and molecular weight.
The presence of the
Water Solubility Low to sparingly soluble chlorophenyl group decreases
water solubility.
logP 15-25 Indicates moderate lipophilicity.
o ) Amide protons are generally
pKa (most acidic) ~14-15 (amide N-H) o
weakly acidic.
) o ) Amide carbonyl oxygens are
pKa (most basic) Not significantly basic

very weak bases.

Experimental Protocols

Synthesis of N'-(2-chlorophenyl)-N-methyloxamide

A potential synthetic route involves the reaction of ethyl 2-((2-chlorophenyl)amino)-2-

oxoacetate with methylamine.
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Materials:

Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate

Methylamine (40% in water or as a gas)

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:

 Dissolve ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate (1 equivalent) in the chosen
anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

e Cool the solution to 0 °C using an ice bath.

e Slowly add methylamine (1.1 equivalents) to the stirred solution. If using methylamine gas,
bubble it through the solution.

» Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
e Monitor the reaction progress using Thin Layer Chromatography (TLC).
e Upon completion, remove the solvent under reduced pressure.

» Redissolve the crude product in a suitable solvent like ethyl acetate and wash with water and
brine.

» Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel using an appropriate
solvent gradient (e.g., a mixture of hexanes and ethyl acetate).
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» Collect the fractions containing the desired product and remove the solvent to yield N'-(2-
chlorophenyl)-N-methyloxamide.

Characterization Methods

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy
would be used to confirm the chemical structure, including the presence of the 2-
chlorophenyl ring, the methyl group, and the amide protons.

« Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for
the N-H stretching (around 3300 cm~1), C=0 stretching of the amide groups (around 1650-
1680 cm~1), and C-ClI stretching.

e Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine
the exact mass of the molecule and confirm its elemental composition.

e Melting Point Analysis: The melting point of the purified solid would be determined to assess
its purity.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for N'-(2-chlorophenyl)-N-
methyloxamide, related N-aryl amide and oxamide structures have shown a range of
biological activities, including antimicrobial and anticancer effects. The oxamide scaffold can
act as a rigid linker and a hydrogen bond donor/acceptor, which is a common feature in
enzyme inhibitors.

For illustrative purposes, a hypothetical signaling pathway is presented below, showing how a
compound of this class might inhibit a receptor tyrosine kinase (RTK) pathway, a common
target in cancer therapy.
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Caption: Hypothetical inhibition of an RTK signaling pathway.

Experimental and Logical Workflows
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The following diagram illustrates a general workflow for the synthesis and characterization of

N'-(2-chlorophenyl)-N-methyloxamide.
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Caption: Workflow for synthesis and characterization.
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Conclusion

This technical guide provides a foundational understanding of the predicted physicochemical
properties and potential experimental approaches for N'-(2-chlorophenyl)-N-methyloxamide.
While specific experimental data for this compound is lacking, the information presented, based
on established chemical principles and data from related molecules, offers a valuable starting
point for researchers interested in the synthesis, characterization, and evaluation of this and
similar chemical entities. Further experimental work is necessary to validate these predictions
and explore the potential applications of this compound.

 To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N'-(2-
chlorophenyl)-N-methyloxamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2388600#physicochemical-properties-of-n-2-
chlorophenyl-n-methyloxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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